molecular formula C8H11ClF2N2O B6277836 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride CAS No. 2763756-13-2

1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride

Cat. No. B6277836
CAS RN: 2763756-13-2
M. Wt: 224.6
InChI Key:
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Description

1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride (DFPMA) is a synthetic compound that has recently been studied for its potential use in scientific research. DFPMA is a member of the pyridine family and is a derivative of the amino acid alanine. It is a colorless, crystalline solid that is soluble in water and has a melting point of 155-156°C. DFPMA has been studied for its potential applications in a variety of scientific research areas, including its use as a fluorescent probe, a molecular imaging agent, and a biomarker for cancer.

Scientific Research Applications

1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride has been studied for its potential applications in a variety of scientific research areas. It has been used as a fluorescent probe to study the interaction of proteins and DNA in living cells, as a molecular imaging agent to monitor the progression of cancer, and as a biomarker for cancer. Additionally, 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride has been studied for its potential use in drug delivery, as well as its ability to act as a reaction catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride is not fully understood, however, it is believed to be related to its ability to bind to certain proteins and DNA. The binding of 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride to these proteins and DNA is thought to be mediated by hydrogen bonding and electrostatic interactions. Additionally, 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride has been found to interact with certain enzymes, which may be responsible for its ability to act as a reaction catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride are not fully understood. It has been studied for its potential use in drug delivery, however, its effects on the body are not yet known. Additionally, 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride has been studied for its potential use as a molecular imaging agent and biomarker for cancer, however, its effects on the body in these applications are also not yet known.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride in lab experiments include its ease of synthesis, its high purity, and its ability to bind to certain proteins and DNA. Additionally, 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride has been found to act as a reaction catalyst in organic synthesis, which can be beneficial for certain applications.
The limitations of using 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride in lab experiments include its potential cytotoxicity and its potential to interfere with certain biochemical and physiological processes. Additionally, the mechanism of action of 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride is not fully understood, which can make it difficult to predict its effects in certain applications.

Future Directions

For the use of 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride in scientific research include further study of its mechanism of action and its potential applications in drug delivery, molecular imaging, and biomarker detection. Additionally, further study of its potential toxicity and effects on biochemical and physiological processes is needed. Additionally, further study of its ability to act as a reaction catalyst in organic synthesis is needed. Lastly, further study of its potential use as a fluorescent probe to study the interaction of proteins and DNA in living cells is needed.

Synthesis Methods

The synthesis of 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride has been achieved through a two-step process. The first step involves the reaction of 2,2-difluoroethanol with pyridine-2-carboxylic acid in the presence of a base, such as sodium hydroxide, to produce the pyridine derivative. The second step involves the reaction of the pyridine derivative with methylamine in the presence of a base, such as sodium hydroxide, to produce 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride. The reaction proceeds in a one-pot synthesis and yields a product with a purity of greater than 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride involves the reaction of 2,2-difluoroethanol with 2-chloro-6-(pyridin-2-yl)pyridine followed by reduction of the resulting intermediate with sodium borohydride and subsequent quaternization with hydrochloric acid.", "Starting Materials": ["2-chloro-6-(pyridin-2-yl)pyridine", "2,2-difluoroethanol", "sodium borohydride", "hydrochloric acid"], "Reaction": ["Step 1: React 2-chloro-6-(pyridin-2-yl)pyridine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate to form 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]ethanone intermediate.", "Step 2: Reduce the intermediate with sodium borohydride in a suitable solvent such as ethanol to form 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]ethanol intermediate.", "Step 3: Quaternize the intermediate with hydrochloric acid to form 1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride." ] }

CAS RN

2763756-13-2

Product Name

1-[6-(2,2-difluoroethoxy)pyridin-2-yl]methanamine hydrochloride

Molecular Formula

C8H11ClF2N2O

Molecular Weight

224.6

Purity

95

Origin of Product

United States

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